![molecular formula C17H17ClFN3 B132940 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride CAS No. 199864-86-3](/img/structure/B132940.png)
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS 127445 hydrochloride is a selective, high-affinity, orally bioavailable antagonist of the serotonin 5-HT2B receptor. It exhibits a pKi of 9.5 and shows 1000-fold selectivity for the 5-HT2B receptor compared to other receptor and ion channel binding sites . This compound is primarily used in scientific research to study the role of the 5-HT2B receptor in various physiological and pathological processes.
Mechanism of Action
Target of Action
RS-127445 hydrochloride is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . The 5-HT2B receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family .
Mode of Action
RS-127445 hydrochloride acts by binding to the 5-HT2B receptor with high affinity, exhibiting a pKi of 9.5 . This binding inhibits the action of serotonin (5-HT), a neurotransmitter, on the 5-HT2B receptor . It shows around 1000 times selectivity over the closely related 5-HT2A and 5-HT2C receptors .
Biochemical Pathways
The 5-HT2B receptor is involved in various physiological processes. When RS-127445 hydrochloride binds to the 5-HT2B receptor, it inhibits the serotonin-induced formation of inositol phosphates and serotonin-evoked increases in intracellular calcium . This suggests that RS-127445 hydrochloride affects the phosphoinositide pathway and calcium signaling pathway.
Result of Action
The antagonistic action of RS-127445 hydrochloride on the 5-HT2B receptor can influence various physiological processes where this receptor is involved. For instance, it can affect smooth muscle contraction, as the 5-HT2B receptor is known to be involved in the regulation of gastrointestinal motility .
Preparation Methods
The synthesis of RS 127445 hydrochloride involves several steps, including the formation of the core pyrimidine structure and the introduction of the fluoronaphthyl and isopropyl groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
RS 127445 hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly reported for RS 127445 hydrochloride.
Substitution: The compound can undergo substitution reactions, particularly at the fluoronaphthyl group.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases, organic solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride is C21H20FN3O4 with a molecular weight of approximately 397.41 g/mol. The compound features a pyrimidine ring and a fluoronaphthalene moiety, which contribute to its biological activity and chemical reactivity.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new materials and specialty chemicals.
Biology
The biological activities of this compound have been extensively studied. Key applications include:
- Antimicrobial Properties : Research has indicated potential antimicrobial effects against various pathogens.
- Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
The primary target for RS-127445 is the serotonin 5-HT2B receptor. By antagonizing this receptor, the compound disrupts serotonin signaling pathways, which are implicated in various physiological processes including mood regulation and vascular function.
Medicine
Ongoing research aims to evaluate the therapeutic potential of this compound in treating diseases such as cancer and other infectious diseases. Its pharmacokinetic profile has shown promising bioavailability, particularly when administered via intraperitoneal routes. This suggests that it could be developed into a viable therapeutic agent.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the efficacy of RS-127445 in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an anticancer drug .
- Serotonin Receptor Studies : In another study focusing on serotonin receptors, RS-127445 was shown to effectively block 5-HT-induced contractions in isolated rat stomach fundus tissues. This suggests its role as a functional antagonist at serotonin receptors, which could have implications for treating gastrointestinal disorders .
Comparison with Similar Compounds
RS 127445 hydrochloride is unique in its high selectivity and affinity for the 5-HT2B receptor. Similar compounds include:
Ketanserin: A less selective 5-HT2 receptor antagonist.
SB-204741: Another 5-HT2B receptor antagonist with different pharmacokinetic properties.
LY266097: A selective 5-HT2B receptor antagonist with a different chemical structure.
These compounds differ in their selectivity, affinity, and pharmacokinetic profiles, making RS 127445 hydrochloride a valuable tool for specific research applications.
Biological Activity
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride, also known as RS-127445 hydrochloride, is a compound with significant potential in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H17ClFN3
- Molecular Weight : 317.79 g/mol
- CAS Number : 199864-86-3
- IUPAC Name : 4-(4-fluoronaphthalen-1-yl)-6-(propan-2-yl)pyrimidin-2-amine hydrochloride
- Physical State : Solid (white to pale yellow powder)
- Melting Point : 158°C
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are critical in cellular signaling pathways, particularly those involved in cancer progression.
- Interaction with DNA : Similar to other naphthalene derivatives, it may intercalate with DNA, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis in cancer cells.
Antitumoral Activity
Research indicates that compounds similar to this compound exhibit antitumoral properties. For instance:
- A study demonstrated that related naphthoquinone derivatives showed significant cytotoxicity against various cancer cell lines through ROS-mediated pathways .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Naphthoquinone derivatives have been reported to possess antibacterial and antifungal activities. This is attributed to their ability to generate ROS and disrupt microbial cell membranes .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound includes:
- Dosage Forms : Typically administered as a hydrochloride salt for improved solubility.
- Administration Route : Primarily studied for oral administration in preclinical models.
- Safety Profile : Preliminary data suggest moderate toxicity with skin and eye irritant properties; further studies are required to establish a comprehensive safety profile .
Properties
IUPAC Name |
4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPYBJBPRFMHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199864-86-3 |
Source
|
Record name | RS-127445 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.